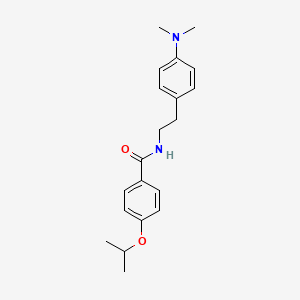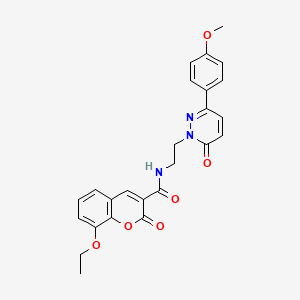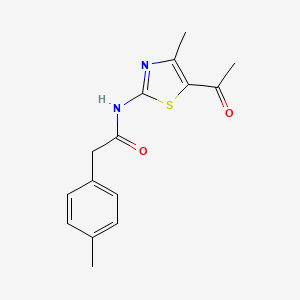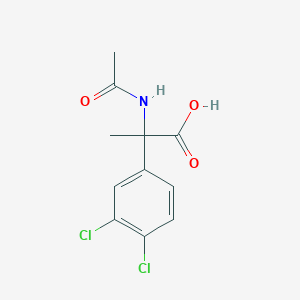
N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide, commonly known as DPI, is a potent inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis. DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
DPI is a potent inhibitor of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. This compound is activated by diacylglycerol (DAG) and calcium ions, leading to the phosphorylation of various substrates. DPI inhibits this compound activity by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of substrates.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of amyloid plaque formation, and improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPI is its potent inhibition of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide activity, making it a useful tool for studying this compound signaling pathways. However, DPI has been shown to have off-target effects on other enzymes, such as protein kinase A (PKA) and calcium/calmodulin-dependent protein kinase II (CaMKII), which may limit its specificity in lab experiments.
Orientations Futures
There are several future directions for DPI research, including the development of more specific N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide inhibitors, the investigation of DPI's potential therapeutic applications in other diseases, and the elucidation of the molecular mechanisms underlying DPI's off-target effects on other enzymes. Additionally, the development of DPI analogs with improved pharmacokinetic properties may enhance its therapeutic potential.
Conclusion
In conclusion, DPI is a potent inhibitor of this compound with potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves binding to the ATP-binding site of this compound, preventing the phosphorylation of substrates. DPI has various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of amyloid plaque formation, and improvement of cognitive function. While DPI has limitations in terms of its specificity in lab experiments, there are several future directions for its research, including the development of more specific this compound inhibitors and the investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
DPI can be synthesized through a multistep process involving the reaction of 4-isopropoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-(dimethylamino)phenethyl)amine. The product is then purified through column chromatography to obtain pure DPI.
Applications De Recherche Scientifique
DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer, N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is overexpressed, leading to uncontrolled cell proliferation and resistance to apoptosis. DPI has been shown to inhibit this compound activity, leading to apoptosis and inhibition of cell proliferation. In diabetes, this compound is involved in insulin signaling pathways, and DPI has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease, this compound is involved in the formation of amyloid plaques, and DPI has been shown to reduce amyloid plaque formation and improve cognitive function.
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15(2)24-19-11-7-17(8-12-19)20(23)21-14-13-16-5-9-18(10-6-16)22(3)4/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOGISQVVVMMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)


![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2712922.png)



![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2712932.png)
![(E)-3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2712934.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2712936.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 2-thiophenecarboxylate](/img/structure/B2712937.png)